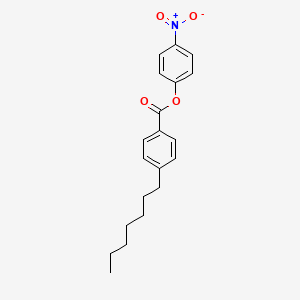

4-Nitrophenyl 4-heptylbenzoate

Description

Contextualization within Liquid Crystalline Benzoate (B1203000) Esters

Benzoate esters are a well-established group of calamitic (rod-shaped) liquid crystals. Their molecular structure, typically consisting of a rigid core of benzene (B151609) rings linked by an ester group and flexible terminal alkyl or alkoxy chains, is conducive to the formation of various liquid crystalline phases, such as nematic and smectic phases. The versatility of synthetic chemistry allows for the modification of this basic structure, leading to a wide array of compounds with tailored properties.

Research Significance of Nitrophenyl Benzoate Derivatives in Material Science

Research into nitrophenyl benzoate derivatives is driven by their potential in various applications. The high polarity imparted by the nitro group can lead to materials with significant dielectric anisotropy, a critical property for display technologies. Furthermore, the specific electronic characteristics of these molecules make them interesting candidates for nonlinear optical (NLO) materials and as components in ferroelectric liquid crystal mixtures. osti.gov The study of how the nitro group, in conjunction with other structural features like the length of the alkyl chain, affects the mesomorphic behavior provides fundamental insights into the structure-property relationships that are essential for the rational design of new liquid crystalline materials with specific functionalities. actachemicamalaysia.comcore.ac.uk

The synthesis of various nitrophenyl benzoate esters allows for a systematic investigation of these relationships. For example, comparing the properties of a homologous series where the alkyl chain length is varied can reveal trends in melting points and clearing points (the temperature at which the material becomes an isotropic liquid). This data is invaluable for creating materials with desired operating temperature ranges.

Below is a table showcasing a selection of related benzoate ester compounds and their observed properties, illustrating the effect of different substituents on their mesomorphic behavior.

| Compound Name | Molecular Formula | Key Research Finding |

| 4-Cyanophenyl 4-n-hexyl benzoate | C20H21NO2 | Studied for its phase transition temperatures and activation energies using Thermally Stimulated Depolarization Currents (TSDC). tandfonline.com |

| 4-Cyanophenyl 4-n-pentyl benzoate | C19H19NO2 | Investigated alongside its hexyl homologue to understand the influence of alkyl chain length on liquid crystalline properties. tandfonline.com |

| 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate | Varies | A series of Schiff base/ester liquid crystals synthesized to study the effect of different terminal polar groups on mesomorphic and optical behavior. nih.govmdpi.com |

| 4-nitrophenyl 4-[(2,4-dimethoxylbenzoyl)oxy]-2- fluorobenzoate | C22H16FNO8 | A highly polar compound exhibiting multiple ferroelectric nematic phases. osti.gov |

This table is generated based on available research data and is for illustrative purposes.

Structure

3D Structure

Properties

CAS No. |

80292-12-2 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-heptylbenzoate |

InChI |

InChI=1S/C20H23NO4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)25-19-14-12-18(13-15-19)21(23)24/h8-15H,2-7H2,1H3 |

InChI Key |

IBDKWNWEKLPRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Optimization of 4 Nitrophenyl 4 Heptylbenzoate

Esterification Reactions for Benzoate (B1203000) Synthesis

The formation of the benzoate ester linkage is the pivotal step in synthesizing 4-Nitrophenyl 4-heptylbenzoate. This is typically achieved through reactions that couple a carboxylic acid with a phenol (B47542).

Direct esterification methods involve the reaction of 4-heptylbenzoic acid with 4-nitrophenol (B140041). A common approach is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. The synthesis would proceed by reacting 4-heptylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-heptylbenzoyl chloride. This highly reactive acid chloride is then subsequently reacted with 4-nitrophenol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding the desired ester. This method is efficient and widely applicable for synthesizing phenyl benzoate esters. osti.gov

Another direct approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and the phenol in the presence of a strong acid catalyst. However, this method is an equilibrium process and often requires the removal of water to drive the reaction to completion, which can be challenging with phenols.

A widely used method for ester formation under mild conditions is the use of N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent. thieme-connect.de This technique is particularly valuable for synthesizing complex molecules without resorting to harsh reaction conditions. thieme-connect.de The reaction proceeds by the activation of the carboxylic acid (4-heptylbenzoic acid) by DCC. The carboxylate group attacks the carbodiimide (B86325) carbon, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol, leading to the formation of 4-Nitrophenyl 4-heptylbenzoate and the byproduct, N,N′-dicyclohexylurea (DCU). libretexts.org

A significant advantage of the DCC method is that it can often be performed at room temperature. thieme-connect.de A major drawback, however, is the removal of the DCU byproduct, which is insoluble in most common organic solvents and is typically removed by filtration. thieme-connect.denih.gov To prevent side reactions and improve yields, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. nih.gov

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst (Optional) | Byproduct | Typical Solvents |

| 4-Heptylbenzoic Acid | 4-Nitrophenol | DCC | DMAP, HOBt nih.gov | DCU | Dichloromethane (DCM), Acetonitrile nih.gov |

| Interactive data table summarizing a typical DCC coupling reaction for the synthesis of 4-Nitrophenyl 4-heptylbenzoate. |

Multistep Synthetic Routes for Complex Mesogenic Structures

4-Nitrophenyl 4-heptylbenzoate can serve as a key building block or final compound in the multistep synthesis of more complex mesogenic (liquid crystal) structures. researchgate.netarkat-usa.org These materials often feature multiple aromatic rings connected by linker groups, with terminal substituents that influence the liquid crystalline properties. osti.govresearchgate.net

A representative synthetic strategy for a complex mesogen might involve the initial synthesis of a substituted benzoic acid, which is then esterified with a phenolic core, or vice-versa. For instance, in the synthesis of a three-ring ferroelectric nematic liquid crystal, a central phenolic ring is first esterified with one substituted benzoic acid, followed by modification of a functional group on the central ring, and a final esterification step with a different benzoic acid or phenol. osti.gov In the context of our target molecule, a multistep route could involve preparing a more complex, functionalized version of 4-heptylbenzoic acid or 4-nitrophenol in preceding steps. The final step would then be the DCC or acid chloride-mediated esterification to form the target liquid crystal containing the 4-nitrophenyl 4-heptylbenzoate moiety. osti.gov The design of these multistep syntheses allows for the precise placement of various functional groups to fine-tune the electronic and physical properties of the final material. uobaghdad.edu.iq

Catalyst Systems and Reaction Condition Optimization

Optimizing reaction conditions and catalyst systems is crucial for achieving high yields and purity in the synthesis of 4-Nitrophenyl 4-heptylbenzoate.

In the Fischer-Speier esterification, a strong acid catalyst is essential. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). evitachem.com The catalyst functions by protonating the carbonyl oxygen of 4-heptylbenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more readily attacked by the weakly nucleophilic hydroxyl group of 4-nitrophenol. The reaction is reversible, and to achieve high conversion, the water formed as a byproduct must be continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

| Catalyst Type | Example | Mechanism of Action | Key Condition |

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) evitachem.com | Protonates carbonyl oxygen, increasing electrophilicity. | Removal of water to shift equilibrium. |

| Supported Acid | Acid on silica (B1680970) support frontiersin.org | Provides high surface area and easy separation. | Can be used in flow or batch processes. |

| Interactive data table of acid catalysts for esterification. |

Modern synthetic chemistry increasingly employs methods to accelerate reactions and improve energy efficiency. Microwave-assisted synthesis is a prominent example, where microwave irradiation is used to rapidly heat the reaction mixture. researchgate.net This technique has been shown to dramatically reduce reaction times for a variety of organic reactions, including condensations and esterifications, from hours to mere minutes. derpharmachemica.commdpi.com The application of microwave heating to the synthesis of 4-Nitrophenyl 4-heptylbenzoate could offer significant advantages over conventional thermal heating by ensuring rapid, uniform heating, potentially leading to higher yields and fewer side products. foliamedica.bgpnu.ac.ir

The field of catalysis has also seen advancements through the use of ultradispersed catalysts, such as metal nanoparticles. nih.gov While often explored for reduction or oxidation reactions, the principle of using high-surface-area catalysts for enhanced activity is broadly applicable. acs.org For esterification, an acid catalyst could be supported on a nanomaterial like porous silica or alumina. frontiersin.org This approach combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation and reusability), offering a green and efficient alternative for the synthesis of esters like 4-Nitrophenyl 4-heptylbenzoate.

| Heating Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours | Simple setup |

| Microwave Irradiation | Minutes derpharmachemica.commdpi.com | Rapid heating, reduced time, improved yields researchgate.net |

| Interactive data table comparing conventional and microwave-assisted synthesis. |

Synthetic Route Diversification and Analog Preparation

The exploration of diverse synthetic routes for 4-nitrophenyl 4-heptylbenzoate and its analogs is crucial for developing new materials with tailored properties, particularly in the field of liquid crystals. nih.govcolorado.edu By systematically modifying the molecular structure, researchers can fine-tune physical characteristics such as mesophase behavior, clearing points, and dielectric anisotropy. tandfonline.com This diversification is typically achieved by altering either the carboxylic acid or the phenolic moiety of the core structure, leading to a wide array of structurally related compounds.

The primary method for synthesizing these compounds is the esterification of a substituted benzoic acid with a substituted phenol. The diversification strategy, therefore, involves the synthesis of various precursor molecules. For instance, analogs can be created by varying the length of the alkyl chain on the benzoic acid (e.g., using 4-pentylbenzoic acid or 4-octylbenzoic acid instead of 4-heptylbenzoic acid) or by changing the substituent on the phenol (e.g., using 4-cyanophenol or 4-bromophenol (B116583) instead of 4-nitrophenol). smolecule.comresearchgate.netsemanticscholar.org

The synthesis of the key precursor, 4-heptylbenzoic acid, can itself be accomplished through several pathways, offering flexibility in starting materials and reaction conditions.

Table 1: Synthetic Methodologies for the Precursor 4-Heptylbenzoic Acid

| Method | Starting Material | Key Reagents | General Conditions | Reference |

| Friedel-Crafts Acylation & Oxidation | Heptylbenzene | 1. Acetyl chloride, AlCl₃2. Sodium hypochlorite | 1. 40-70°C2. 50°C to boiling | google.com |

| Oxidation of Heptylbenzene | 4-Heptylbenzene | Potassium permanganate (B83412) (KMnO₄) | 50–70°C for 6–8 hours in a polar solvent like acetic acid. | |

| Grignard Reaction | 4-Bromobenzoic acid derivative | 1. Magnesium (Mg)2. Heptyl bromide | Reflux in dry THF. | rsc.org |

Once the desired substituted benzoic acid is obtained, it can be reacted with various phenols to produce a library of analogs. A common and efficient method involves activating the carboxylic acid, for example by converting it to an acyl chloride using oxalyl chloride or thionyl chloride, before reacting it with the corresponding phenol. chemsrc.com Alternatively, direct esterification can be catalyzed by an acid. smolecule.com Another well-established method for creating activated esters, particularly with 4-nitrophenol, involves the use of coupling reagents like 4-nitrophenyl chloroformate. rsc.orgresearchgate.net This reagent reacts with a carboxylic acid in the presence of a base like triethylamine to form the desired 4-nitrophenyl ester. rsc.org

The preparation of analogs allows for systematic studies into structure-property relationships. For example, replacing the nitro group with a cyano group can significantly alter the liquid crystalline properties. smolecule.comresearchgate.net The synthesis of a series of 4-cyanophenyl 4-alkylbenzoates is a common strategy for investigating the effect of alkyl chain length on the nematic and smectic phases. smolecule.com

Table 2: Examples of Analog Preparation via Esterification

| Carboxylic Acid Component | Phenolic Component | Coupling Method/Reagents | Product | Reference |

| 4-Heptylbenzoic acid | 4-Cyanophenol | Acid catalyst (e.g., H₂SO₄) | 4-Cyanophenyl 4-heptylbenzoate | smolecule.com |

| Benzoic acid | 4-Nitrophenol | Benzoyl chloride (as intermediate) | 4-Nitrophenyl benzoate | chemicalbook.com |

| 4-Iodobenzoic acid | 4-Nitrophenol | Esterification | 4-Nitrophenyl 4-iodobenzoate | nih.gov |

| 4-Substituted benzoic acids (e.g., -H, -NO₂, -Br, -Cl, -F, -CH₃, -OCH₃) | 4-Nitrophenol | Chemical synthesis | Substituted 4-nitrophenyl benzoate esters | semanticscholar.org |

| General carboxylic acids | 4-Nitrophenol | 4-Nitrophenyl chloroformate, Triethylamine (NEt₃) | Corresponding 4-nitrophenyl ester | rsc.org |

This strategic diversification of synthetic routes and the preparation of a wide range of analogs are fundamental to the rational design of new functional organic materials. figshare.comacs.org By exploring these chemical variations, scientists can create compounds with optimized characteristics for specific applications in materials science. nih.gov

Molecular Structure Elucidation and Conformational Analysis of 4 Nitrophenyl 4 Heptylbenzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined. While specific experimental spectra for 4-Nitrophenyl 4-heptylbenzoate are not widely published, its structure allows for the prediction of characteristic NMR signatures based on data from analogous compounds. rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would provide a clear map of the different hydrogen environments.

Aromatic Protons: The two para-substituted benzene (B151609) rings would exhibit distinct signals. The protons on the 4-nitrophenyl ring, adjacent to the strongly electron-withdrawing nitro group, are expected to appear significantly downfield, likely as two doublets around 8.3-8.4 ppm and 7.4-7.5 ppm. rsc.org The protons on the 4-heptylbenzoate ring would also appear as two doublets, but at slightly more shielded positions, anticipated around 8.1-8.2 ppm and 7.3-7.4 ppm.

Aliphatic Protons: The heptyl chain would show a series of signals in the upfield region. The triplet corresponding to the terminal methyl group (CH₃) would be expected around 0.9 ppm. The methylene (B1212753) group attached to the benzoate (B1203000) ring (α-CH₂) would appear as a triplet around 2.7 ppm, while the other methylene groups would produce a complex multiplet pattern between approximately 1.3 and 1.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 163-165 ppm.

Aromatic Carbons: The spectrum would show eight distinct signals for the aromatic carbons. The carbons of the nitrophenyl ring would be found between approximately 122 ppm and 156 ppm, with the carbon bearing the nitro group being the most downfield. rsc.org The carbons of the heptylbenzoate ring would resonate in a similar range, from about 125 ppm to 145 ppm.

Aliphatic Carbons: The seven carbons of the heptyl chain would appear in the upfield region, typically from ~14 ppm (terminal CH₃) to ~35 ppm.

Solid-state NMR studies on related thermotropic phenyl benzoates have shown that conformational effects are clearly observable for molecules with longer alkyl chains, such as the heptyl group, providing insights into crystal packing and molecular symmetry in the solid phase. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Nitrophenyl 4-heptylbenzoate

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Nitrophenyl Protons | 7.4-7.5 (d), 8.3-8.4 (d) | ~122-156 |

| Heptylbenzoate Protons | 7.3-7.4 (d), 8.1-8.2 (d) | ~125-145 |

| Ester Carbonyl | - | ~163-165 |

| Heptyl Chain (α-CH₂) | ~2.7 (t) | ~35 |

| Heptyl Chain (internal CH₂) | ~1.3-1.7 (m) | ~22-32 |

| Heptyl Chain (terminal CH₃) | ~0.9 (t) | ~14 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. acs.org These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is better for non-polar, symmetric bonds. acs.org

For 4-Nitrophenyl 4-heptylbenzoate, the key vibrational modes would include:

Nitro Group (NO₂): Strong, characteristic bands for the asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. researchgate.net

Ester Group (C=O): A strong C=O stretching absorption in the IR spectrum is anticipated in the region of 1735-1750 cm⁻¹.

Aromatic Rings (C=C): Multiple bands corresponding to C=C stretching within the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Ester C-O stretching vibrations would produce strong bands in the 1100-1300 cm⁻¹ range.

Aliphatic C-H Stretching: Vibrations from the heptyl chain's C-H bonds would be visible in the 2850-3000 cm⁻¹ region. researchgate.net

Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing a comprehensive vibrational fingerprint of the molecule. nsf.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 4-Nitrophenyl 4-heptylbenzoate

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H Stretch | IR/Raman | 2850-3000 |

| Ester C=O Stretch | IR (strong) | 1735-1750 |

| Aromatic C=C Stretch | IR/Raman | 1450-1600 |

| NO₂ Asymmetric Stretch | IR (strong) | 1520-1540 |

| NO₂ Symmetric Stretch | IR (strong) | 1340-1350 |

| Ester C-O Stretch | IR (strong) | 1100-1300 |

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For 4-Nitrophenyl 4-heptylbenzoate (C₂₀H₂₃NO₄), the molecular weight is 341.41 g/mol .

In an electron ionization (EI-MS) experiment, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 341. The primary fragmentation pathways for phenyl benzoate esters typically involve cleavage at the ester linkage. pharmacy180.com Key expected fragments for this molecule would include:

Acylium Ion: Loss of the 4-nitrophenoxy radical (•OC₆H₄NO₂) would generate the 4-heptylbenzoyl cation at m/z 205. This is often a stable and prominent fragment.

Further Fragmentation: The 4-heptylbenzoyl cation could lose carbon monoxide (CO) to form a heptylphenyl cation at m/z 177. The phenyl cation itself can fragment further, often by losing acetylene, which can result in smaller fragments. stackexchange.comechemi.com

Alkyl Chain Fragmentation: The heptyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).

Nitrophenoxy Ion: A peak corresponding to the 4-nitrophenoxy cation at m/z 138 or the 4-nitrophenol (B140041) radical cation at m/z 139 could also be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Nitrophenyl 4-heptylbenzoate

| m/z | Predicted Fragment Identity |

|---|---|

| 341 | [M]⁺˙ (Molecular Ion) |

| 205 | [M - OC₆H₄NO₂]⁺ (4-heptylbenzoyl cation) |

| 177 | [C₁₂H₁₇]⁺ (Heptylphenyl cation) |

| 139 | [HOC₆H₄NO₂]⁺˙ (4-nitrophenol radical cation) |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state. mdpi.com By obtaining a high-quality single crystal of 4-Nitrophenyl 4-heptylbenzoate, this technique would yield precise data on bond lengths, bond angles, and torsional angles. iucr.org

This analysis would reveal:

The planarity of the two phenyl rings.

The conformation of the ester linkage connecting the two aromatic moieties.

The specific conformation of the flexible heptyl chain, which often adopts an extended, all-trans conformation in the crystalline state to maximize packing efficiency. tandfonline.com

The intermolecular interactions (e.g., π-π stacking, C-H···O interactions) that govern how the molecules pack together to form the crystal lattice.

Although many liquid crystalline esters have been studied by SCXRD, specific crystallographic data for 4-Nitrophenyl 4-heptylbenzoate are not currently available in open-access databases. tandfonline.comugr.es

While SCXRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.netnih.gov

The primary applications of PXRD for 4-Nitrophenyl 4-heptylbenzoate would be:

Phase Identification: To confirm that a synthesized bulk sample corresponds to the same crystalline phase as the one determined by SCXRD. nih.gov

Purity Assessment: To detect the presence of any crystalline impurities or different polymorphic forms.

Phase Transition Studies: By performing PXRD at various temperatures, it is possible to study solid-solid phase transitions or the transition to a liquid crystalline phase. nih.govresearchgate.net

As with SCXRD, a published PXRD pattern for 4-Nitrophenyl 4-heptylbenzoate is not available.

Computational Chemistry and Theoretical Modeling of 4 Nitrophenyl 4 Heptylbenzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting various molecular properties. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within a molecule, which governs its chemical behavior. researchgate.net For aromatic esters like 4-Nitrophenyl 4-heptylbenzoate, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

These calculations yield fundamental properties that are crucial for assessing the molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. hakon-art.com

Other important properties derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. hakon-art.com These parameters help in predicting how the molecule will interact with other chemical species and its response to external electric fields. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 |

| Electron Affinity (A) | Energy released when an electron is added | 2.5 |

| Global Hardness (η) | Resistance to change in electron distribution | 2.0 |

| Dipole Moment (µ) | Measure of molecular polarity | ~5 D |

This table is illustrative and based on typical values for similar nitrophenyl compounds found in computational studies.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. imist.ma By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and the nature of its interactions with neighboring molecules. github.io This is particularly valuable for understanding the behavior of liquid crystals, a class of materials to which compounds like 4-Nitrophenyl 4-heptylbenzoate may belong.

For a molecule with a flexible heptyl chain and two aromatic rings, numerous conformations are possible due to the rotation around single bonds. MD simulations can explore these different conformations and determine their relative energies and probabilities of occurrence. This information is crucial for understanding how the molecular shape influences the macroscopic properties of the material, such as the formation of different liquid crystalline phases.

Furthermore, MD simulations can elucidate the non-covalent intermolecular interactions that govern the self-assembly of molecules. These interactions include van der Waals forces, π-π stacking between the aromatic rings, and dipole-dipole interactions, which are significant due to the polar nitro group. By simulating a system containing many molecules of 4-Nitrophenyl 4-heptylbenzoate, one can observe how they pack together and what orientational and positional order they exhibit. nih.gov

Studies on analogous compounds, such as 4'-cyanophenyl 4-heptylbenzoate (7CPB), have used MD simulations in conjunction with experimental data to understand the structural and dynamic properties in different phases. tandfonline.comresearchgate.net Such simulations can calculate order parameters, which quantify the degree of alignment of the molecules along a common axis, a key characteristic of liquid crystals. tandfonline.com

| Simulation Parameter | Typical Application/Value |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS-AA are commonly used for organic molecules. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) to mimic laboratory conditions. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) to capture relevant molecular motions. |

| Analyzed Properties | Radial distribution functions, order parameters, diffusion coefficients, interaction energies. |

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra, from first principles. d-nb.info These predictions are highly valuable for confirming molecular structures and aiding in the interpretation of experimental spectra. DFT is a common method for calculating NMR chemical shifts (δ). sciforum.net The process typically involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field. d-nb.info

For 4-Nitrophenyl 4-heptylbenzoate, one could theoretically predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io Comparing the calculated chemical shifts with experimental data can help assign the signals to specific atoms in the molecule, which can be challenging for complex structures. sciforum.net

Research on the related liquid crystal 4'-cyanophenyl 4-heptylbenzoate (7CPB) has utilized ¹³C NMR to investigate the orientation of different molecular segments. researchgate.netshareok.org Theoretical calculations can complement such experimental work by providing a basis for understanding how the electronic environment of each carbon atom influences its chemical shift and how this is affected by the molecule's orientation and phase.

Below is an illustrative table comparing hypothetical experimental chemical shifts for 4-Nitrophenyl 4-heptylbenzoate with values that could be predicted using computational methods.

| Atom Type | Hypothetical Experimental δ (ppm) | Illustrative Predicted δ (ppm) |

|---|---|---|

| Aromatic C-H (nitrophenyl) | 8.2 - 8.4 | 8.1 - 8.3 |

| Aromatic C-H (benzoyl) | 7.3 - 8.1 | 7.2 - 8.0 |

| Heptyl CH2 (adjacent to O) | - | - |

| Heptyl CH3 | 0.9 | 0.95 |

| Carbonyl C=O | 164 | 165 |

| Aromatic C-NO2 | 150 | 151 |

This table is for illustrative purposes to demonstrate the application of computational NMR prediction.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides profound insights into the mechanisms and energetics of chemical reactions involving 4-Nitrophenyl 4-heptylbenzoate. nih.gov Theoretical studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nmrdb.org This allows for the determination of activation energies (energy barriers) and reaction enthalpies, which are key to understanding reaction rates and feasibility.

For an ester like 4-Nitrophenyl 4-heptylbenzoate, a common reaction is hydrolysis, where the ester is cleaved into 4-heptylbenzoic acid and 4-nitrophenol (B140041). The mechanism of such reactions, particularly under basic or acidic conditions or catalyzed by enzymes like lipases, can be investigated computationally. sciforum.net For example, theoretical calculations can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the 4-nitrophenoxide leaving group.

Kinetic studies on the aminolysis of similar compounds, such as 4-nitrophenyl carbonates, have shown that the reaction can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. hakon-art.com The rate-determining step can change depending on the basicity of the attacking amine. Computational modeling can corroborate these experimental findings by calculating the energies of the proposed intermediates and transition states. For example, studies on the reactions of 4-nitrophenyl chlorothionoformates with phenoxide ions have used theoretical calculations to support a concerted mechanism. nih.gov

These theoretical investigations are crucial for predicting reactivity, understanding catalytic processes, and designing more efficient synthetic routes or catalysts for reactions involving this class of compounds. researchgate.net

| Reaction Step (e.g., in Hydrolysis) | Theoretical Information Obtainable |

|---|---|

| Nucleophilic Attack | Structure and energy of the transition state. |

| Tetrahedral Intermediate Formation | Stability and geometry of the intermediate. |

| Leaving Group Departure | Activation energy for the breakdown of the intermediate. |

| Overall Reaction | Reaction enthalpy (ΔH) and Gibbs free energy (ΔG). |

Mesophase Behavior and Liquid Crystalline Transitions of 4 Nitrophenyl 4 Heptylbenzoate

Characterization of Liquid Crystalline Phases (e.g., Nematic, Smectic, Chiral Smectic C)

Liquid crystals are broadly classified into nematic, smectic, and chiral phases. For a molecule like 4-Nitrophenyl 4-heptylbenzoate, the presence of a long, flexible alkyl chain (heptyl group) typically promotes the formation of smectic phases, where molecules exhibit not only orientational order but also some degree of positional order, arranging themselves into layers. In contrast, shorter alkyl chains in similar homologous series tend to favor the nematic phase, which possesses only orientational order. arxiv.org

The powerful electron-withdrawing nature and large dipole moment of the terminal nitro group are significant factors. aps.org In many rod-like molecules, a strong terminal dipole like a nitro or cyano group can induce antiparallel correlations between neighboring molecules to minimize electrostatic energy. aps.org This can lead to the formation of various smectic phases, such as the partially bilayer smectic A (SmAd) phase. Studies on the homologous series of 4-alkoxyphenyl-4'-nitrobenzoyloxybenzoates have shown complex phase behavior, including reentrant nematic and various smectic A phases, highlighting the influence of the nitro group and the alkyl chain length. aps.org

Furthermore, the recent discovery of ferroelectric nematic (NF) phases in compounds with strong polar terminal groups, like the nitro group, suggests that 4-Nitrophenyl 4-heptylbenzoate could potentially exhibit such a phase. arxiv.orgosti.gov The NF phase is a fluid, polar nematic phase that had been theoretically predicted but only recently observed experimentally in materials like RM734. arxiv.orgresearchgate.net The formation of this phase is driven by strong dipole-dipole interactions that overcome the usual tendency for antiparallel ordering. arxiv.org

Thermal Analysis of Phase Transitions (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for identifying and characterizing the phase transitions in liquid crystals. ajgreenchem.comactachemicamalaysia.com It measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as from a crystalline solid to a liquid crystal or between different liquid crystal phases, are detected as peaks on the DSC thermogram. The temperature at the peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

While a specific DSC thermogram for 4-Nitrophenyl 4-heptylbenzoate is not available, data from related homologous series provide insight into its expected thermal behavior. For instance, in a series of azo compounds, the terminal nitro substituent was shown to induce a nematic mesophase. actachemicamalaysia.com The transition temperatures are highly sensitive to the length of the alkyl chain. Generally, melting points and clearing temperatures (the transition from a liquid crystal phase to the isotropic liquid phase) show an alternating "odd-even" effect with increasing chain length.

The table below presents hypothetical DSC data for 4-Nitrophenyl 4-heptylbenzoate, based on trends observed in similar benzoate (B1203000) and nitro-substituted liquid crystals. The transitions shown are from the crystalline (Cr) phase to a smectic phase (Sm), then to a nematic phase (N), and finally to the isotropic liquid (I).

| Transition | Temperature (°C) on Heating | Enthalpy (ΔH, kJ/mol) | Temperature (°C) on Cooling | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|---|

| Cr → Sm | ~75 | ~25 | ~50 | ~-22 |

| Sm → N | ~90 | ~1.5 | ~88 | ~-1.4 |

| N → I | ~105 | ~0.8 | ~104 | ~-0.8 |

Note: The data in this table is illustrative and based on general trends in similar liquid crystalline compounds. Actual experimental values may differ.

Optical Microscopy for Mesophase Visualization and Texture Analysis

Polarizing Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal phases. ajgreenchem.com Each phase exhibits a characteristic optical texture when viewed between crossed polarizers. By observing the sample during heating and cooling, the sequence of phases can be determined, complementing DSC data.

For 4-Nitrophenyl 4-heptylbenzoate, one would expect to observe distinct textures corresponding to its mesophases.

Nematic Phase: The nematic phase would likely display a Schlieren texture, characterized by dark brushes originating from point defects (disclinations), or a marbled texture.

Smectic A Phase: A smectic A phase typically shows a focal conic fan texture or a homeotropic texture (appearing uniformly dark) if the molecules align perpendicular to the glass slides.

Ferroelectric Nematic (NF) Phase: The NF phase, when subjected to an electric field, shows domain structures. In planar aligned cells, chevron-like defects have been observed upon entering the NF phase. arxiv.org

The textures observed upon cooling from the isotropic liquid are particularly important for identifying the phase sequence.

Electro-optical Properties in Mesophases (e.g., ferroelectric switching, tilt angle, spontaneous polarization)

The strong polar nitro group is expected to impart significant electro-optical activity to 4-Nitrophenyl 4-heptylbenzoate, particularly if it forms a ferroelectric phase (either a chiral smectic C* or a ferroelectric nematic NF phase).

In a potential ferroelectric nematic (NF) phase, the material would exhibit a net spontaneous polarization (PS) along the director. This polarization can be switched by an external electric field, a key characteristic of ferroelectricity. Materials like RM734, which also possess a terminal nitro group, have demonstrated the existence of the NF phase and exhibit ferroelectric switching. arxiv.orgresearchgate.net The spontaneous polarization in these materials can be measured using techniques like the field reversal method. arxiv.org The magnitude of PS is a critical parameter for potential applications. For known ferroelectric nematogens, PS values can be substantial, on the order of several hundred nC/cm².

If the molecule were chiral and exhibited a smectic C* phase, it would also be ferroelectric. In this phase, the molecules are tilted with respect to the layer normal by a tilt angle (θ). The chirality forces the tilt direction to precess from one layer to the next, forming a helical structure. An applied electric field can unwind this helix and produce a uniform alignment of the dipoles, resulting in a switchable spontaneous polarization.

The dielectric properties are also strongly influenced by the polar nature of the molecule. Dielectric spectroscopy on similar nitro-containing compounds has revealed relaxation modes associated with molecular motions and collective processes, which are crucial for understanding the electro-optical response. arxiv.orgresearchgate.net

Influence of Molecular Structure on Mesomorphic Properties

The mesomorphic properties of 4-Nitrophenyl 4-heptylbenzoate are a direct consequence of its molecular architecture.

Rigid Core: The biphenyl (B1667301) benzoate core provides the necessary rigidity and shape anisotropy for the formation of liquid crystalline phases.

Flexible Alkyl Chain: The heptyl (C7H15) chain adds flexibility and influences the transition temperatures. The "odd-even" effect is a well-known phenomenon where the clearing temperatures of a homologous series alternate as the number of carbons in the alkyl chain switches between odd and even. As a member with an odd number of carbons, its properties fit within this trend. Longer chains generally stabilize smectic phases over nematic phases. arxiv.org

Polar Terminal Group: The terminal nitro group (-NO2) is the most influential feature regarding the electro-optical properties. Its large dipole moment can lead to strong intermolecular interactions, promoting either antiparallel pairing (favoring smectic A phases) or, under specific conditions, the parallel ordering required for a ferroelectric nematic phase. arxiv.orgaps.orgaps.org Comparing this compound to its cyano (-CN) analogue, 4-cyanophenyl 4-heptylbenzoate, is instructive. researchgate.net Both are strongly polar groups, but the nitro group's specific size, steric hindrance, and electronic character can lead to different phase stabilities and transition temperatures.

The combination of these structural elements—a rigid core, a flexible chain of intermediate length, and a highly polar terminal group—makes 4-Nitrophenyl 4-heptylbenzoate a candidate for exhibiting complex and potentially ferroelectric mesophases.

Intermolecular Interactions and Molecular Packing in 4 Nitrophenyl 4 Heptylbenzoate

Chemical Reactivity and Reaction Mechanism Studies Involving 4 Nitrophenyl 4 Heptylbenzoate

Hydrolysis Pathways and Kinetics (e.g., Nucleophilic Attack, Acid/Base Catalysis)

The hydrolysis of 4-nitrophenyl esters, including 4-Nitrophenyl 4-heptylbenzoate, proceeds through several pH-dependent mechanisms. These reactions typically involve a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate (B89219), under basic conditions). semanticscholar.org The release of the intensely yellow 4-nitrophenolate ion (λmax ≈ 400-415 nm) allows for convenient spectrophotometric monitoring of the reaction kinetics. semanticscholar.orgrasayanjournal.co.insigmaaldrich.com

The hydrolysis can be uncatalyzed or catalyzed by acids or bases.

Acid Catalysis: At low pH, the reaction can undergo specific acid-catalyzed hydrolysis. This mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. chemrxiv.org

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. scholaris.ca This bimolecular nucleophilic substitution is often the dominant pathway in neutral to alkaline solutions. chemrxiv.org The reaction proceeds through a tetrahedral intermediate, and the subsequent departure of the 4-nitrophenoxide leaving group is the rate-determining step in many cases. scholaris.canih.gov Studies on related esters show that the rate constants increase significantly with pH in the basic region. rasayanjournal.co.in

Uncatalyzed Hydrolysis: In the near-neutral pH range, a pH-independent or "uncatalyzed" hydrolysis by water can be observed, though it is generally much slower than the catalyzed pathways. chemrxiv.orgnih.gov

Kinetic studies on a range of para-substituted 4-nitrophenyl benzoate (B1203000) esters show a clear dependence of the hydrolysis rate on the electronic properties of the substituent on the benzoate ring. semanticscholar.org Electron-withdrawing groups accelerate the reaction by increasing the carbonyl carbon's electrophilicity, while electron-donating groups, such as the heptyl group in 4-Nitrophenyl 4-heptylbenzoate, are expected to decrease the rate of hydrolysis compared to unsubstituted 4-nitrophenyl benzoate. semanticscholar.org

Table 1: pH-Dependent Hydrolysis Mechanisms for 4-Nitrophenyl Esters

| pH Range | Dominant Mechanism | Description |

|---|---|---|

| Low pH (< 4) | Specific Acid Catalysis | Protonation of the carbonyl oxygen precedes nucleophilic attack by water. chemrxiv.org |

| Neutral pH (≈ 4-8) | Uncatalyzed/Water Reaction | Slow hydrolysis involving attack by neutral water; may also involve general acid/base catalysis by buffer components. chemrxiv.orgnih.gov |

| High pH (> 8) | Bimolecular Base-Promoted | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. chemrxiv.orgscholaris.ca |

Nucleophilic Substitution Reactions at the Ester Bond

The ester bond in 4-Nitrophenyl 4-heptylbenzoate is a prime site for nucleophilic substitution, largely due to the electronic stabilization of the 4-nitrophenoxide leaving group. semanticscholar.orgemerginginvestigators.org These reactions are fundamental in various chemical transformations and are often studied to elucidate reaction mechanisms. rasayanjournal.co.insapub.org

The general mechanism is a bimolecular nucleophilic acyl substitution. It can proceed through either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. scholaris.calibretexts.org For most strong nucleophiles, the reaction is stepwise. nih.govkoreascience.kr

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A transient, tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the 4-nitrophenoxide anion, which is a relatively weak base and thus a good leaving group.

Kinetic studies on the reactions of 4-nitrophenyl X-substituted-benzoates with potassium ethoxide (EtOK) in ethanol (B145695) show that the reaction rate is influenced by the nature of the substituent (X). koreascience.kr For substituents on the benzoate ring, Hammett plots show excellent linear correlations. A positive ρ value indicates that electron-withdrawing groups on the benzoate ring accelerate the reaction by making the carbonyl carbon more electrophilic. koreascience.kr Conversely, the electron-donating heptyl group in 4-Nitrophenyl 4-heptylbenzoate would be expected to result in a slower reaction rate compared to an unsubstituted or electron-withdrawn analog.

The reactivity can also be enhanced by the choice of nucleophile and reaction conditions. For instance, α-effect nucleophiles like hydroxamate ions show significantly higher reactivity than predicted by their basicity alone. rasayanjournal.co.in Furthermore, the use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) can dramatically accelerate the reaction of anionic nucleophiles in aqueous media by concentrating both the anionic nucleophile and the ester substrate in the micellar phase. rasayanjournal.co.in

Table 2: Factors Influencing Nucleophilic Substitution of 4-Nitrophenyl Benzoates

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Electron-donating substituent (e.g., heptyl) | Decrease | Reduces the electrophilicity of the carbonyl carbon. | koreascience.kr |

| Electron-withdrawing substituent | Increase | Increases the electrophilicity of the carbonyl carbon. | koreascience.kr |

| α-Effect Nucleophile (e.g., hydroxamate) | Increase | Enhanced nucleophilicity due to an adjacent unshared electron pair. | rasayanjournal.co.in |

| Cationic Micelles (with anionic nucleophile) | Increase | Concentration of reactants in the micellar pseudo-phase. | rasayanjournal.co.in |

| Ion-pairing of Nucleophile (e.g., EtOK vs. EtO⁻) | Increase | The K⁺ ion can catalyze the reaction by coordinating to the carbonyl oxygen, increasing the electrophilicity of the reaction center. | koreascience.kr |

Reduction Reactions of Nitro Groups

The nitro group of 4-Nitrophenyl 4-heptylbenzoate can be selectively reduced to an amino group, yielding 4-aminophenyl 4-heptylbenzoate. This transformation is crucial for synthesizing various compounds, including pharmaceutical intermediates. chemistryviews.org A key challenge is to achieve chemoselectivity, reducing the nitro group without affecting the ester linkage. niscpr.res.in

Several methods are effective for the selective reduction of aromatic nitro groups in the presence of ester functionalities:

Catalytic Hydrogenation: This is a common and efficient method. Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine) allows for the clean reduction of the nitro group. chemistryviews.orgscispace.com Modern protocols can achieve this with very low catalyst loadings (e.g., 0.4 mol% Pd/C) under mild conditions, such as atmospheric pressure of H₂ in an aqueous medium containing a surfactant. chemistryviews.org The ester group remains intact under these conditions.

Metal-Mediated Reduction: Systems like zinc dust with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) are low-cost and highly effective for the rapid and selective reduction of nitroarenes at room temperature. niscpr.res.in This system is compatible with ester groups and other reducible moieties. Another classic reagent system is tin (Sn) in the presence of hydrochloric acid (HCl), which is known to selectively reduce nitro groups over carbonyls and esters. scispace.com

Enzymatic Reduction: Nitroreductase (NR) enzymes can catalyze the reduction of aromatic nitro compounds to their corresponding amines. researchgate.net These enzymes are flavoenzymes that use NAD(P)H as a cofactor. This biocatalytic approach offers high selectivity under mild, aqueous conditions. researchgate.net

Table 3: Methods for Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Pd/C, H₂ | Water with surfactant, atmospheric pressure | High; does not reduce esters, nitriles, or ketones. | chemistryviews.org |

| Zinc (Zn), Hydrazine hydrate (N₂H₄·H₂O) | Methanol, room temperature | High; does not reduce esters, carboxylic acids, or halogens. | niscpr.res.in |

| Tin (Sn), Hydrochloric acid (HCl) | Aqueous acid | High; does not reduce carbonyl groups. | scispace.com |

| Nitroreductase Enzymes | Aqueous buffer, NAD(P)H cofactor | High; specific for the nitro group. | researchgate.net |

Enzymatic Degradation and Biocatalysis for Transformation

The ester bond of 4-Nitrophenyl 4-heptylbenzoate is susceptible to cleavage by various hydrolytic enzymes, particularly lipases and esterases. These biocatalytic transformations are of significant interest for their efficiency and sustainability. emerginginvestigators.org The hydrolysis of 4-nitrophenyl esters is a standard assay for measuring the activity of these enzymes, as the product, 4-nitrophenol, is a chromophore. sigmaaldrich.comresearchgate.netcaymanchem.com

Studies using a series of para-substituted 4-nitrophenyl benzoate esters have provided insight into the mechanisms of enzymes like lipase, trypsin, and nattokinase. semanticscholar.org The rate of enzymatic hydrolysis is influenced by both the electronic and steric properties of the substrate.

Electronic Effects: For some enzymes, there is a correlation between the reaction rate and the electronic nature of the para-substituent on the benzoate ring, which can be modeled using the Hammett linear free-energy relationship. semanticscholar.org Generally, electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon lead to faster hydrolysis. semanticscholar.org

Steric Effects: The size and shape of the substituent can significantly impact how the substrate fits into the enzyme's active site. emerginginvestigators.org The Taft linear free-energy relationship is used to correlate reaction rates with the steric properties of reactants. emerginginvestigators.org The long heptyl chain of 4-Nitrophenyl 4-heptylbenzoate would present a significant steric profile, and its interaction with the hydrophobic pockets of an enzyme's active site would be a critical determinant of catalytic efficiency.

Lipases, which naturally hydrolyze lipids, are particularly well-suited for substrates with long alkyl chains like the heptyl group. This group can fit into the hydrophobic binding site of the enzyme, positioning the ester bond for cleavage by the catalytic triad (B1167595) (typically Ser-His-Asp) in the active site. semanticscholar.orgresearchgate.net The mechanism involves the nucleophilic attack of the catalytic serine residue on the ester's carbonyl carbon, forming a tetrahedral intermediate and then a covalent acyl-enzyme intermediate, with the release of 4-nitrophenol. semanticscholar.orgnih.gov The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the 4-heptylbenzoic acid and regenerate the free enzyme.

Table 4: Enzymes Catalyzing Hydrolysis of 4-Nitrophenyl Esters | Enzyme | Enzyme Class | Substrate Specificity Notes | Reference | | :--- | :--- | :--- | :--- | | Lipase | Hydrolase (Esterase) | Generally shows high activity towards esters with fatty acid chains; activity can vary with chain length. researchgate.netcaymanchem.com | | Trypsin | Hydrolase (Serine Protease) | Primarily a protease, but shows esterase activity. Hydrolyzes various 4-nitrophenyl benzoate esters. semanticscholar.org | | Nattokinase | Hydrolase (Serine Protease) | Exhibits broad substrate specificity and can hydrolyze 4-nitrophenyl benzoate esters. semanticscholar.org | | Cutinase/Suberinase | Hydrolase (Esterase) | Can hydrolyze a range of synthetic and natural polyesters; one studied suberinase was most effective on short-chain p-nitrophenyl esters. nih.gov |

Degradation Pathways and Environmental Fate Research of 4 Nitrophenyl 4 Heptylbenzoate

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of chemical substances through non-biological processes. noack-lab.com The primary mechanisms considered for organic esters like 4-Nitrophenyl 4-heptylbenzoate are hydrolysis and photolysis. noack-lab.comnih.gov

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters, this typically results in the formation of a carboxylic acid and an alcohol. In the case of 4-Nitrophenyl 4-heptylbenzoate, hydrolysis involves the cleavage of the ester bond. This reaction is influenced by pH, with rates generally increasing under acidic or alkaline conditions. nih.govsemanticscholar.org

The reaction proceeds by the nucleophilic attack of water on the carbonyl carbon of the ester group. This process yields two primary degradation products: 4-heptylbenzoic acid and 4-nitrophenol (B140041). semanticscholar.orgemerginginvestigators.org While specific kinetic studies on the non-enzymatic hydrolysis of 4-Nitrophenyl 4-heptylbenzoate are not detailed in the available literature, research on similar para-substituted nitrophenyl benzoate (B1203000) esters shows that hydrolysis rates are dependent on pH. semanticscholar.org The release of the bright yellow compound, 4-nitrophenol, provides a convenient method for tracking the reaction's progress spectrophotometrically. semanticscholar.orgemerginginvestigators.org

Photolysis

Photolysis is the degradation of a compound by photons, particularly from sunlight. noack-lab.com A compound's susceptibility to direct photolysis depends on its ability to absorb light at environmentally relevant wavelengths (typically >290 nm). nih.gov While specific photolytic studies for 4-Nitrophenyl 4-heptylbenzoate were not found, the presence of two aromatic rings and a nitro group suggests potential for light absorption. For a compound to be degraded by photolysis, it must have a significant absorbance maximum in the solar spectrum. nih.gov Without specific spectral data for 4-Nitrophenyl 4-heptylbenzoate, its environmental persistence with respect to photolysis remains an area for further investigation.

| Degradation Type | Mechanism | Influencing Factors | Expected Products |

| Hydrolysis | Cleavage of the ester bond by water. | pH, Temperature. nih.govsemanticscholar.org | 4-heptylbenzoic acid, 4-nitrophenol. semanticscholar.orgemerginginvestigators.org |

| Photolysis | Breakdown by sunlight. | Light absorbance spectrum of the compound. nih.gov | Not Determined |

Biodegradation Studies (e.g., Bacterial Degradation, Enzymatic Hydrolysis)

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. For 4-Nitrophenyl 4-heptylbenzoate, enzymatic hydrolysis is a key biodegradation pathway. emerginginvestigators.org

Bacterial Degradation

While many bacterial species are known to degrade aromatic compounds, specific studies focusing on the complete degradation of 4-Nitrophenyl 4-heptylbenzoate by bacterial consortia or isolated strains were not identified in the reviewed literature. The initial step in a potential bacterial degradation pathway would likely involve enzymatic hydrolysis of the ester bond.

Enzymatic Hydrolysis

The ester linkage in 4-Nitrophenyl 4-heptylbenzoate is susceptible to cleavage by hydrolytic enzymes such as lipases and esterases. emerginginvestigators.orgmedchemexpress.com These enzymes are common in various biological systems. The enzymatic hydrolysis of p-nitrophenyl esters is a widely studied process used to characterize enzyme activity. emerginginvestigators.orgmedchemexpress.com

In this process, the enzyme catalyzes the cleavage of the ester bond, similar to abiotic hydrolysis. Studies on a class of p-nitrophenyl benzoate esters using enzymes like lipase, trypsin, and nattokinase have demonstrated this biocatalytic hydrolysis. emerginginvestigators.org The reaction mechanism involves the formation of an enzyme-substrate complex, followed by the release of 4-nitrophenol and the corresponding carboxylic acid. semanticscholar.orgemerginginvestigators.org The rate of this enzymatic reaction can be significantly faster than non-enzymatic hydrolysis and is dependent on factors such as enzyme concentration, substrate concentration, temperature, and pH. emerginginvestigators.org The release of 4-nitrophenol allows for the kinetic analysis of the enzymatic activity by monitoring the increase in absorbance at approximately 410-413 nm. semanticscholar.orgmedchemexpress.com

| Enzyme Type | Action | Substrate Class | Method of Detection |

| Lipase | Catalytic hydrolysis of ester bonds. emerginginvestigators.org | p-Nitrophenyl esters. medchemexpress.com | Spectrophotometric measurement of released 4-nitrophenol. emerginginvestigators.org |

| Esterase | Catalytic hydrolysis of ester bonds. medchemexpress.com | p-Nitrophenyl esters. medchemexpress.com | Spectrophotometric measurement of released 4-nitrophenol. medchemexpress.com |

| Trypsin | Catalytic hydrolysis of ester bonds. emerginginvestigators.org | p-Nitrophenyl benzoate esters. emerginginvestigators.org | Spectrophotometric measurement of released 4-nitrophenol. emerginginvestigators.org |

Identification and Analysis of Degradation Products and Intermediates

The primary degradation pathway for 4-Nitrophenyl 4-heptylbenzoate, both abiotically and biotically, is the hydrolysis of its ester bond. emerginginvestigators.org This reaction breaks the compound into two smaller molecules.

The identified degradation products are:

4-nitrophenol : This compound is consistently reported as a product of the hydrolysis of p-nitrophenyl esters. semanticscholar.orgemerginginvestigators.orgmedchemexpress.com Its release is the basis for colorimetric assays used to measure the rate of degradation. emerginginvestigators.orgmedchemexpress.com

4-heptylbenzoic acid : As the other component of the ester, this carboxylic acid is the logical co-product of the hydrolysis reaction.

No other degradation intermediates from the breakdown of the parent compound have been identified in the reviewed literature. Further degradation of 4-nitrophenol and 4-heptylbenzoic acid would depend on the specific environmental conditions and microbial populations present.

| Parent Compound | Degradation Pathway | Identified Products/Intermediates | Analytical Method |

| 4-Nitrophenyl 4-heptylbenzoate | Hydrolysis (Abiotic & Enzymatic) | 4-nitrophenol semanticscholar.orgemerginginvestigators.org | UV-Vis Spectrophotometry semanticscholar.org |

| 4-Nitrophenyl 4-heptylbenzoate | Hydrolysis (Abiotic & Enzymatic) | 4-heptylbenzoic acid (inferred) | Not specified in literature |

Structure Performance Relationships and Molecular Design Principles for 4 Nitrophenyl 4 Heptylbenzoate Analogues

Correlation of Molecular Architecture with Mesophase Stability and Type

The liquid crystalline phases, or mesophases, of a compound are highly dependent on its molecular structure. For calamitic (rod-shaped) liquid crystals like 4-Nitrophenyl 4-heptylbenzoate, the molecule typically consists of a rigid core, flexible terminal chains, and sometimes lateral substituents. thescipub.com The rigidity of the core is essential for anisotropy, while the terminal chains provide the necessary flexibility to stabilize the molecular alignment within a mesophase. thescipub.com

The stability and type of mesophase are influenced by several factors:

Core Structure: A longer, more rigid core generally leads to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) and greater mesophase stability. The core is often composed of linearly linked aromatic rings. thescipub.com

Terminal Chains: The length and nature of the terminal alkyl or alkoxy chains significantly impact the type of mesophase formed. For instance, replacing alkoxy groups with polar substituents at the terminal positions can enhance intermolecular interactions and influence molecular stacking, thereby affecting the mesophase behavior. rsc.org

Linking Groups: The groups connecting the aromatic rings within the core can affect the molecule's linearity and stability. While some groups like the Schiff base unit (–CH=N–) can create a stepped core structure, they can also enhance molecular stability and promote the formation of mesophases. researchgate.net

For example, in a study of furan-based chalcone (B49325) liquid crystals, it was observed that slight modifications in the molecular structure, such as changing a linking group, could lead to significant changes in mesomorphic behavior, including the appearance of different mesophases like smectic A and nematic phases. rsc.org The thermal stability of these phases was also found to be dependent on the molecular design. rsc.org

Impact of Functional Groups on Optical and Electro-optical Properties

The optical and electro-optical properties of liquid crystals are critical for their application in display technologies and other photonic devices. These properties are heavily influenced by the presence and position of various functional groups within the molecule.

Key relationships include:

Polarizability and Refractive Index: The introduction of different functional groups can significantly alter the polarizability of the liquid crystal molecule, which in turn affects its refractive index. For instance, fluorine-containing groups can enhance the antioxidant and anti-degradation capabilities of liquid crystal molecules, making them more stable. mdpi.com

Dielectric Anisotropy: The dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel and perpendicular to the molecular director, is a crucial parameter for electro-optical switching. The presence of strongly polar terminal groups, such as the cyano (–CN) or nitro (–NO2) group, can induce a large dipole moment along the long molecular axis, resulting in a high positive Δε. This is a desirable characteristic for many liquid crystal display modes.

Non-linear Optical (NLO) Properties: The design of molecules with specific donor-acceptor functionalities can lead to materials with significant NLO properties. For example, combining electron-rich and electron-poor aromatic components can create materials with tailored charge-transfer absorptions. acs.org Density Functional Theory (DFT) calculations can be used to predict the electronic structure and NLO properties of such compounds. rsc.org

Research on polymer-dispersed liquid crystal (PDLC) films has shown that the functional groups on the acrylate (B77674) monomers used in the polymer matrix can significantly impact the electro-optical performance of the device. mdpi.comnih.govpreprints.org For example, hydroxyl groups have been found to provide a good balance of driving voltage and contrast. mdpi.comnih.govpreprints.org

Design Strategies for Tunable Material Properties in Liquid Crystalline Systems

The ability to tune the properties of liquid crystalline materials is a primary goal of molecular design in this field. Several strategies are employed to achieve this:

Combinatorial Design: A powerful approach involves the combinatorial design of materials from complementary components. For instance, mixing electron-rich and electron-poor aromatic molecules can generate a library of materials with a wide range of charge-transfer absorption properties. acs.org This modular approach allows for the predictable tuning of functional properties. acs.org

Molecular Engineering: Slight modifications to the chemical structure can lead to tunable molecular orientation and charge transport properties. researchgate.net This is particularly relevant for applications in electronics. The introduction of specific functional groups can be used to fine-tune the mesomorphic transition temperatures, melting and clearing points, and the type of mesophase. rsc.org

Dynamic Covalent Chemistry: A novel approach involves using dynamic covalent chemistry to induce isothermal phase transitions in liquid crystals. d-nb.info By reacting a nematic liquid crystal with different amines, for example, transitions to crystalline, isotropic, or smectic phases can be achieved at a constant temperature. d-nb.info This opens up possibilities for creating programmable and adaptive materials. d-nb.info

Incorporation of Photoswitches: The integration of photoresponsive units, such as azobenzene, into the liquid crystal structure allows for the manipulation of their properties with light. rsc.org This can lead to tunable properties from the nanoscale to the macroscale. rsc.org

By carefully selecting the core structure, terminal groups, and linking moieties, scientists can design liquid crystal molecules with specific and predictable properties, paving the way for their use in a wide array of advanced technologies.

Advanced Material Science Research Perspectives for 4 Nitrophenyl 4 Heptylbenzoate Derivatives

Integration into Liquid Crystalline Polymers and Dendrimers for Advanced Materials

The incorporation of 4-nitrophenyl 4-heptylbenzoate derivatives into larger molecular architectures like liquid crystalline polymers (LCPs) and dendrimers presents a promising avenue for the development of advanced materials with tailored properties. wikipedia.orgnih.gov The inherent mesogenic characteristics of the 4-nitrophenyl 4-heptylbenzoate core can be harnessed to induce or enhance liquid crystalline phases in polymeric and dendritic structures.

Liquid Crystalline Polymers (LCPs):

Research in this area focuses on synthesizing polymers where derivatives of 4-nitrophenyl 4-heptylbenzoate act as the mesogenic units. The resulting LCPs could exhibit valuable properties such as high mechanical strength, thermal stability, and chemical resistance. wikipedia.org The specific arrangement of the mesogens influences the material's bulk properties, including optical anisotropy and ferroelectricity, which are crucial for various applications. tcichemicals.com

Dendrimers:

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. nih.govsigmaaldrich.cn Functionalizing the surface of dendrimers with 4-nitrophenyl 4-heptylbenzoate derivatives can create novel materials where the liquid crystalline behavior is coupled with the unique architecture of the dendrimer. These "mesogen-jacketed" dendrimers can self-assemble into highly ordered supramolecular structures. The ability to precisely control the number and placement of the mesogenic units on the dendrimer periphery allows for fine-tuning of the material's properties. polymerfactory.com

The combination of the liquid crystalline properties of the 4-nitrophenyl 4-heptylbenzoate derivative with the dendritic scaffold could lead to materials with applications in fields such as drug delivery, where the dendrimer's core can encapsulate active molecules, and in sensor technology, by utilizing changes in the liquid crystalline phase in response to external stimuli. sigmaaldrich.cn

Nonlinear Optical (NLO) Applications and Enhancement Strategies

Derivatives of 4-nitrophenyl 4-heptylbenzoate are of significant interest for their potential in nonlinear optical (NLO) applications. researchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or other propagation characteristics. mdpi.com This phenomenon is the basis for technologies such as optical switching, frequency conversion, and optical data storage. researchgate.netscirp.org

The NLO response in organic molecules often arises from the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In 4-nitrophenyl 4-heptylbenzoate, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the heptylbenzoate moiety can be considered part of the conjugated system that facilitates charge transfer. This intramolecular charge transfer is a key mechanism for generating a large second-order NLO response. mdpi.com

Enhancement Strategies:

Several strategies are being explored to enhance the NLO properties of materials based on 4-nitrophenyl 4-heptylbenzoate:

Molecular Engineering: Modifying the molecular structure is a primary approach. This can involve introducing stronger donor groups or extending the π-conjugation length of the molecule to increase the hyperpolarizability.

Crystal Engineering: The macroscopic NLO response of a material is highly dependent on the arrangement of the molecules in the solid state. For second-harmonic generation (a second-order NLO process), a non-centrosymmetric crystal structure is required. Research focuses on controlling the crystallization process to achieve the desired crystal packing. researchgate.net

Incorporation into Polymers: Aligning the NLO-active chromophores (like 4-nitrophenyl 4-heptylbenzoate derivatives) in a polymer matrix through techniques like poling can lead to a macroscopic NLO effect. The polymer matrix provides processability and stability to the aligned chromophores.

The third-order NLO properties are also significant, leading to effects like the intensity-dependent refractive index and two-photon absorption, which are crucial for applications like optical limiting and 3D microfabrication. mdpi.com

Research into Display Technologies (e.g., Nematic Liquid Crystal Devices)

The calamitic (rod-like) molecular shape of 4-nitrophenyl 4-heptylbenzoate makes it a candidate for use in liquid crystal displays (LCDs). googleapis.com Nematic liquid crystals are the most common type used in display technology. whiterose.ac.uk In a nematic phase, the molecules have long-range orientational order but no long-range positional order. tcichemicals.com

The operation of a typical twisted nematic (TN) LCD relies on the ability to switch the orientation of the liquid crystal molecules with an applied electric field. This switching behavior is governed by the dielectric anisotropy of the liquid crystal material. The presence of the polar nitro group in 4-nitrophenyl 4-heptylbenzoate contributes to a significant dipole moment, which is a prerequisite for a large dielectric anisotropy.

Research in this area involves:

Synthesis of Novel Derivatives: Creating new derivatives of 4-nitrophenyl 4-heptylbenzoate with optimized properties for display applications, such as a wide nematic temperature range, low viscosity for fast switching speeds, and high chemical and photochemical stability.

Ferroelectric Nematic Phases: Recent discoveries have shown that some highly polar liquid crystals can exhibit a ferroelectric nematic (NF) phase. arxiv.orgosti.gov This phase possesses spontaneous polarization, which could lead to much faster switching times (sub-millisecond) compared to conventional nematic LCs. The high polarity of molecules related to 4-nitrophenyl 4-heptylbenzoate makes them interesting candidates for the design of new materials exhibiting the NF phase. osti.gov

The development of new liquid crystal materials based on this compound could lead to displays with improved performance characteristics, such as faster response times and lower power consumption. osti.gov

Exploration of Emerging Material Science Applications in Academic Contexts

Beyond the well-defined areas of LCPs, NLO, and displays, the unique properties of 4-nitrophenyl 4-heptylbenzoate derivatives make them a subject of broader academic research in materials science. openaccessjournals.com This exploratory research aims to uncover novel applications by leveraging the interplay of its molecular structure and physical properties. stanford.eduroutledge.com

Potential Research Directions:

Molecular Self-Assembly: The ability of these molecules to form ordered structures is being investigated for creating complex nanostructures. The balance of intermolecular forces, such as π-π stacking and dipole-dipole interactions, can be manipulated to control the self-assembly process on various surfaces or in solution.

Smart Materials: The responsiveness of the liquid crystalline state to external stimuli like temperature, electric fields, and even chemical analytes makes these materials candidates for the development of "smart" materials. openaccessjournals.com For instance, a change in the liquid crystal phase could be used as a sensing mechanism.

Organic Electronics: The semiconducting nature of π-conjugated organic molecules opens up possibilities for their use in organic electronic devices. While not a primary application area currently, research could explore the charge transport properties of oriented films of 4-nitrophenyl 4-heptylbenzoate derivatives for potential use in organic field-effect transistors (OFETs) or other electronic components.

Anisotropic Films and Coatings: The ability to create highly ordered, anisotropic films from these materials could be utilized for applications requiring specific optical or surface properties. For example, such films could be used as alignment layers for other liquid crystals or as specialized optical filters.

Academic research in these emerging areas is often driven by a fundamental interest in understanding the structure-property relationships in complex molecular systems. researchgate.net These investigations can pave the way for future technological breakthroughs that are not yet fully conceptualized. cas.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitrophenyl 4-heptylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification of 4-heptylbenzoic acid with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC/DMAP) or acid-catalyzed conditions. Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of 4-nitrophenol to acid), solvent selection (dry dichloromethane or THF), and temperature control (0–25°C). Reaction progress can be monitored via TLC or HPLC to track ester formation and minimize side products like unreacted acid or phenol derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 4-nitrophenyl 4-heptylbenzoate, and how are conflicting spectral data resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage formation (e.g., carbonyl resonance at ~168 ppm in ¹³C NMR). Discrepancies in aromatic proton splitting patterns may arise due to rotational isomerism; variable-temperature NMR can resolve such ambiguities. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms ester C=O stretches (~1720 cm⁻¹). Cross-validation with elemental analysis ensures purity (>98%) .

Q. How can researchers ensure reproducibility in synthesizing 4-nitrophenyl 4-heptylbenzoate across different laboratories?